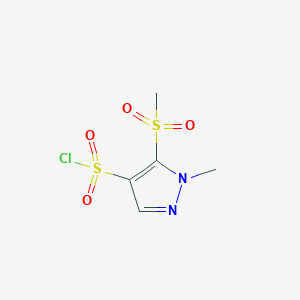
1-Methyl-5-methylsulfonylpyrazole-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 1-Methyl-5-methylsulfonylpyrazole-4-sulfonyl chloride consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, substituted with a methyl group, a methylsulfonyl group, and a sulfonyl chloride group.Physical And Chemical Properties Analysis
1-Methyl-5-methylsulfonylpyrazole-4-sulfonyl chloride is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the retrieved data.Applications De Recherche Scientifique
Medicine
In the medical field, this compound is explored for its potential as a precursor in pharmaceutical synthesis. It may serve as an intermediate in the creation of more complex molecules with therapeutic properties. The sulfonyl chloride group in particular is a reactive moiety that can be used to introduce sulfonamide functionality into molecules, which is a common feature in many drugs .
Agriculture
“1-Methyl-5-methylsulfonylpyrazole-4-sulfonyl chloride” could be utilized in the development of novel agrochemicals. Its sulfonyl chloride group can react with a range of agricultural amines to create compounds that may exhibit herbicidal or pesticidal activities. Research in this area focuses on synthesizing new compounds that can safely and effectively protect crops from pests and diseases .
Material Science
This chemical serves as a building block in the synthesis of advanced materials. Its unique structure allows it to be incorporated into polymers or coatings that require specific properties such as thermal stability or chemical resistance. Material scientists are investigating its use in creating high-performance materials for various industrial applications .
Environmental Science
The compound’s reactivity is being studied for environmental applications, such as the removal of pollutants from water or soil. It could potentially be used to synthesize compounds that react with and neutralize harmful environmental contaminants, aiding in the purification processes .
Biochemistry
In biochemistry, “1-Methyl-5-methylsulfonylpyrazole-4-sulfonyl chloride” is of interest for its potential role in enzyme inhibition studies. By modifying enzymes’ active sites, researchers can better understand the mechanisms of action and design inhibitors that could lead to new treatments for various diseases.
Pharmacology
Pharmacological research involves investigating the compound’s interaction with biological systems. It could be used to synthesize analogs of biologically active molecules, contributing to the discovery of new drugs with improved efficacy and reduced side effects .
Analytical Chemistry
Analytical chemists may use this compound as a standard or reagent in chromatography and spectrometry. Its well-defined structure and reactivity make it suitable for use in developing analytical methods for detecting and quantifying other substances .
Chemical Engineering
In chemical engineering, the compound’s properties are important for process development. It can be used in the design of chemical processes that require specific reaction conditions or in the development of catalysts that facilitate certain chemical transformations .
Propriétés
IUPAC Name |
1-methyl-5-methylsulfonylpyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O4S2/c1-8-5(13(2,9)10)4(3-7-8)14(6,11)12/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIHMMILLXMOIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)S(=O)(=O)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Chlorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]methanesulfonamide](/img/structure/B2986081.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoic acid](/img/structure/B2986083.png)
![N-[3-(cyclohexylmethoxy)pyridin-2-yl]-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2986086.png)
![7-Fluoro-2-methyl-3-[[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2986090.png)
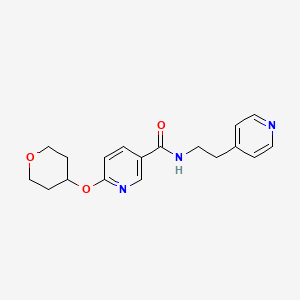
![3-(2-chlorobenzyl)-6-(2,5-difluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2986092.png)
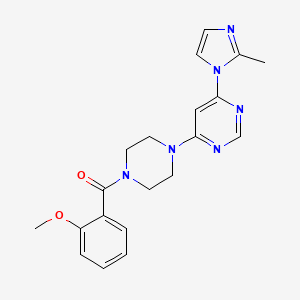
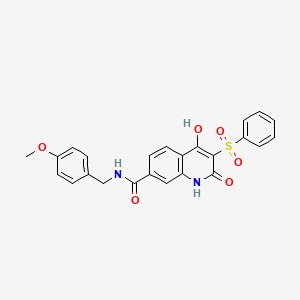

![2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-3-methylbutanoic acid](/img/structure/B2986100.png)
![(Z)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2986101.png)
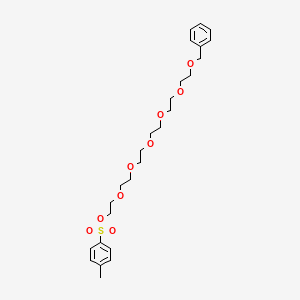
![(2R,3R)-3,5,7-Trihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one](/img/structure/B2986103.png)